4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid is a fluorinated benzofuran derivative. This compound is characterized by the presence of a fluorine atom at the 4-position and a nitro group at the 7-position on the benzofuran ring, along with a carboxylic acid group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of a fluorinated benzofuran precursor, followed by carboxylation. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and carboxylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 4-fluoro-7-aminobenzo[b]furan-2-carboxylic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as 4-fluoro-7-aminobenzo[b]furan-2-carboxylic acid and other substituted benzofurans .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Wirkmechanismus
The mechanism of action of 4-Fluoro-7-nitrobenzo[b]furan-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable scaffold in drug design .
Similar Compounds:
4-Fluorobenzo[b]furan-2-carboxylic acid: Lacks the nitro group, resulting in different chemical and biological properties.
7-Nitrobenzo[b]furan-2-carboxylic acid: Lacks the fluorine atom, affecting its stability and reactivity.
4-Fluoro-7-nitrobenzofuran:
Uniqueness: this compound is unique due to the combination of the fluorine, nitro, and carboxylic acid groups on the benzofuran ring. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H4FNO5 |
---|---|
Molekulargewicht |
225.13 g/mol |
IUPAC-Name |
4-fluoro-7-nitro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H4FNO5/c10-5-1-2-6(11(14)15)8-4(5)3-7(16-8)9(12)13/h1-3H,(H,12,13) |
InChI-Schlüssel |
NENHFVKPNQXRSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C=C(OC2=C1[N+](=O)[O-])C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.